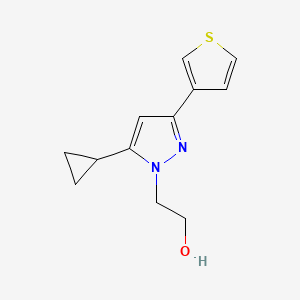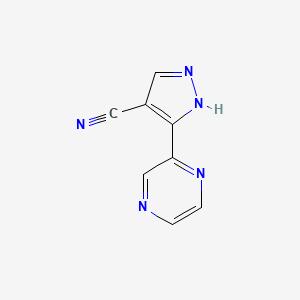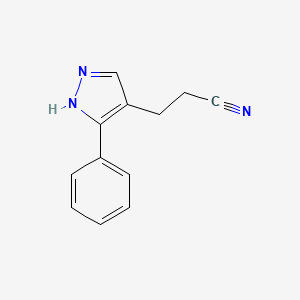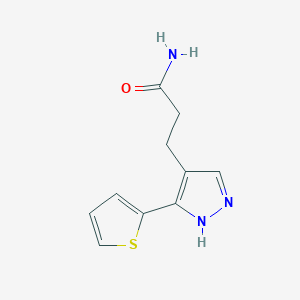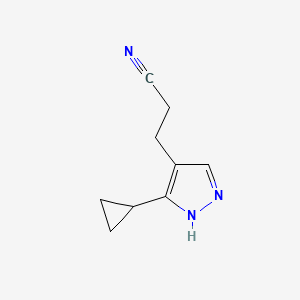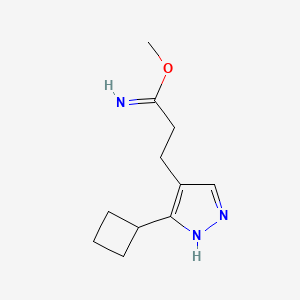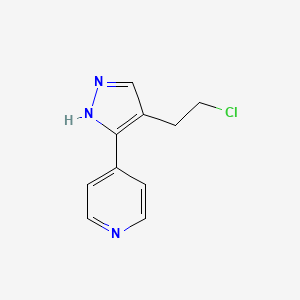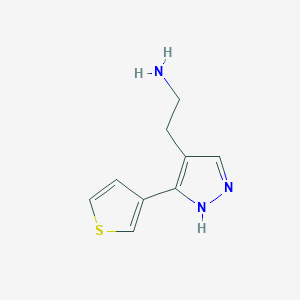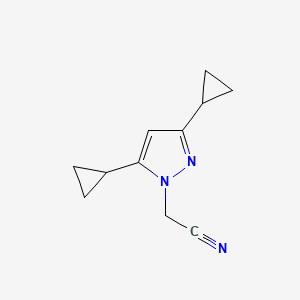![molecular formula C12H12ClN3 B1482337 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090994-15-1](/img/structure/B1482337.png)
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Chemical Reactions Analysis
Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound exhibits significant antimicrobial properties . The presence of the imidazo[1,2-b]pyrazole moiety is known to enhance the antimicrobial efficacy against various strains of bacteria and fungi. For instance, compounds with pyrazole scaffolds have demonstrated extensive biological activities, including antimicrobial effects . This makes it a potential candidate for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant activity of pyrazole derivatives is another promising application. These compounds can be evaluated using assays like the DPPH free radical-scavenging assay, which measures the ability to neutralize free radicals . The compound’s structure may allow it to act as a scavenger of free radicals, thereby protecting cells from oxidative stress.
Anticancer Potential
Pyrazole derivatives have been studied for their anticancer activities . The structural complexity of the compound allows for interactions with various biological targets, potentially inhibiting cancer cell growth. Molecular docking studies can be conducted to evaluate the interactions with cancer-related enzymes or proteins .
Antiviral Applications
The compound’s potential antiviral applications are particularly relevant in the context of emerging infectious diseases. Pyrazole-based compounds have shown antiviral activities, and their interaction with viral enzymes or proteins can be explored through computational studies .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety are known to possess anti-inflammatory properties. This can be attributed to their ability to modulate inflammatory pathways, making them useful for research into treatments for chronic inflammatory diseases .
Antimalarial Activity
Pyrazole derivatives have also been explored for their antimalarial activity . Their ability to interfere with the life cycle of the malaria parasite makes them interesting candidates for the development of new antimalarial drugs .
Antileishmanial Activity
Research into antileishmanial applications is another area where this compound could be significant. Leishmaniasis is a disease caused by protozoan parasites, and pyrazole derivatives have shown activity against these organisms .
Antiproliferative Effects
The compound’s antiproliferative effects are crucial for research into diseases characterized by abnormal cell growth. By inhibiting cell proliferation, such compounds can be used to study potential treatments for conditions like psoriasis or hyperplasia .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQONBEZLCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



